molecular formula C12H8ClN3 B13893708 2-(4-chloropyridin-2-yl)-1H-benzimidazole

2-(4-chloropyridin-2-yl)-1H-benzimidazole

Cat. No.: B13893708
M. Wt: 229.66 g/mol
InChI Key: BGVXXGBXYBBKLK-UHFFFAOYSA-N
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Description

2-(4-chloropyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloropyridin-2-yl)-1H-benzimidazole typically involves the reaction of 4-chloropyridine-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloropyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

2-(4-chloropyridin-2-yl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloropyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromopyridin-2-yl)-1H-benzimidazole
  • 2-(4-fluoropyridin-2-yl)-1H-benzimidazole
  • 2-(4-methylpyridin-2-yl)-1H-benzimidazole

Uniqueness

2-(4-chloropyridin-2-yl)-1H-benzimidazole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the pyridine ring .

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXXGBXYBBKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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